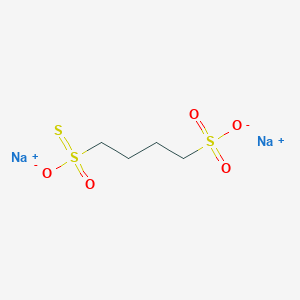
Sodium 4-sulfonothioatothiobutane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-sulfonothioatothiobutane-1-sulfonate is a chemical compound that belongs to the class of sulfonic acid salts. Sulfonic acid salts are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly interesting due to its unique structure and reactivity, which make it a valuable building block for the synthesis of various organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-sulfonothioatothiobutane-1-sulfonate typically involves the reaction of a suitable sulfonate precursor with a sulfonating agent under controlled conditions. One common method involves the use of sodium sulfinate as a starting material, which undergoes sulfonylation reactions to form the desired product . The reaction conditions often include the use of catalysts such as tetrabutylammonium salts and solvents like acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced cross-coupling reactions. These methods are designed to achieve high yields and purity of the final product while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-sulfonothioatothiobutane-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions often involve mild temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, thiols, sulfides, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Sodium 4-sulfonothioatothiobutane-1-sulfonate has a wide range of scientific research applications, including:
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: This compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-sulfonothioatothiobutane-1-sulfonate involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets. The compound can act as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Sodium 1-butanesulfonate: Used in the synthesis of high silicon content SAPO4-5 and as a mobile phase in chromatography.
Sodium 2,3-dimercaptopropane sulfonate (DMPS): An analogue of BAL, used in the treatment of heavy metal poisoning.
Uniqueness
Sodium 4-sulfonothioatothiobutane-1-sulfonate is unique due to its dual sulfonate groups, which provide enhanced reactivity and versatility in chemical synthesis. This makes it a valuable reagent in the preparation of complex organosulfur compounds and in various industrial applications .
Properties
Molecular Formula |
C4H8Na2O5S3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
disodium;4-oxidosulfonothioylbutane-1-sulfonate |
InChI |
InChI=1S/C4H10O5S3.2Na/c5-11(6,7)3-1-2-4-12(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 |
InChI Key |
AHKGNRFPEYNWBW-UHFFFAOYSA-L |
Canonical SMILES |
C(CCS(=O)(=S)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















